

# Reduce PFTeDA background contamination laboratory blanks

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## Compound Focus: Perfluorotetradecanoic acid

CAS No.: 376-06-7

Cat. No.: S773466

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## Common Contamination Sources & Solutions

The table below summarizes the primary sources of PFAS contamination in the laboratory and how to address them [1].

Contamination Source	Impact	Recommended Solution
Instrumentation Tubing (PTFE)	Introduces PFAS background from LC system	Use a <b>PTFE-free kit</b> (replaces tubing with PEEK) and install a <b>delay column</b> [1].
Sample Vials & Caps	Adsorption of analytes; introduction from septa	Use <b>polyethylene vials and caps</b> instead of glass vials and traditional septa [1].
Solid Phase Extraction (SPE)	Leaching from tubing or manifold valves	Equip the SPE manifold with <b>LLDPE transfer lines</b> and <b>PTFE-free valves</b> [1].
Solvents & Reagents	Background from impurities	Use high-purity <b>LC/MS-grade solvents and reagents</b> for all steps [1].

## Detailed Protocol: EPA Method 1633 for Water Samples

This is a detailed methodology for analyzing PFAS in water, based on EPA Method 1633, which is effective for minimizing background contamination [1].

- **Materials and Reagents:** LC/MS-grade methanol and water; ammonium acetate; acetonitrile; acetic acid; formic acid; ammonium hydroxide. **Internal Standards:** Use extracted internal standards (EIS) and non-extracted internal standards (NIS) from a certified supplier [1].
- **Sample Preparation:** Collect samples in **250 mL high-density polyethylene (HDPE) bottles**. If the sample pH is below  $6.5 \pm 0.5$ , adjust it using an ammonium hydroxide solution. Spike a constant amount of EIS into all samples, blanks, and spikes to monitor extraction efficiency [1].
- **Solid Phase Extraction (SPE):**
  - Condition a weak anion exchange SPE cartridge (0.5 g, 6 mL) with **15 mL of 1% ammonium hydroxide in methanol**, followed by **5 mL of 0.3M formic acid in water**.
  - Load the sample onto the cartridge at a flow rate of 5 mL/min.
  - Wash the sample bottle with **5 mL of a 1:1 mixture of Methanol and 0.1M formic acid** and add it to the cartridge.
  - Dry the cartridge by pulling air through it at a high vacuum (15-20 in. Hg) for two minutes.
  - Elute the PFAS analytes by washing the bottle with **5 mL of methanol containing 1% ammonium hydroxide** and pulling it through the cartridge.
  - Collect the eluent in a 15 mL polyethylene tube. Spike the final extract with NIS and transfer it to a low-volume polyethylene vial for analysis [1].
- **Instrumental Analysis (LC/MS/MS):**
  - **LC System:** Use a UHPLC system fitted with a **delay column** (e.g., Brownlee SPP C18, 50 x 3.0 mm, 2.7  $\mu$ m) installed between the pump and autosampler to trap background PFAS. The analytical column is a C18 column (e.g., 75 x 4.6 mm, 2.7  $\mu$ m).
  - **Mobile Phase:** Mobile Phase A is **10 mM ammonium acetate in water**; Mobile Phase B is **methanol**.
  - **MS Detection:** Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. Monitor the compounds using time-managed Multiple Reaction Monitoring (MRM) [1].

## Troubleshooting High Blanks & FAQ

### Why are my laboratory blanks still showing high PFTeDA?

High blanks typically indicate persistent contamination. Systematically check these areas:

- **LC System:** Ensure all PTFE tubing has been replaced and the delay column is installed and functioning.

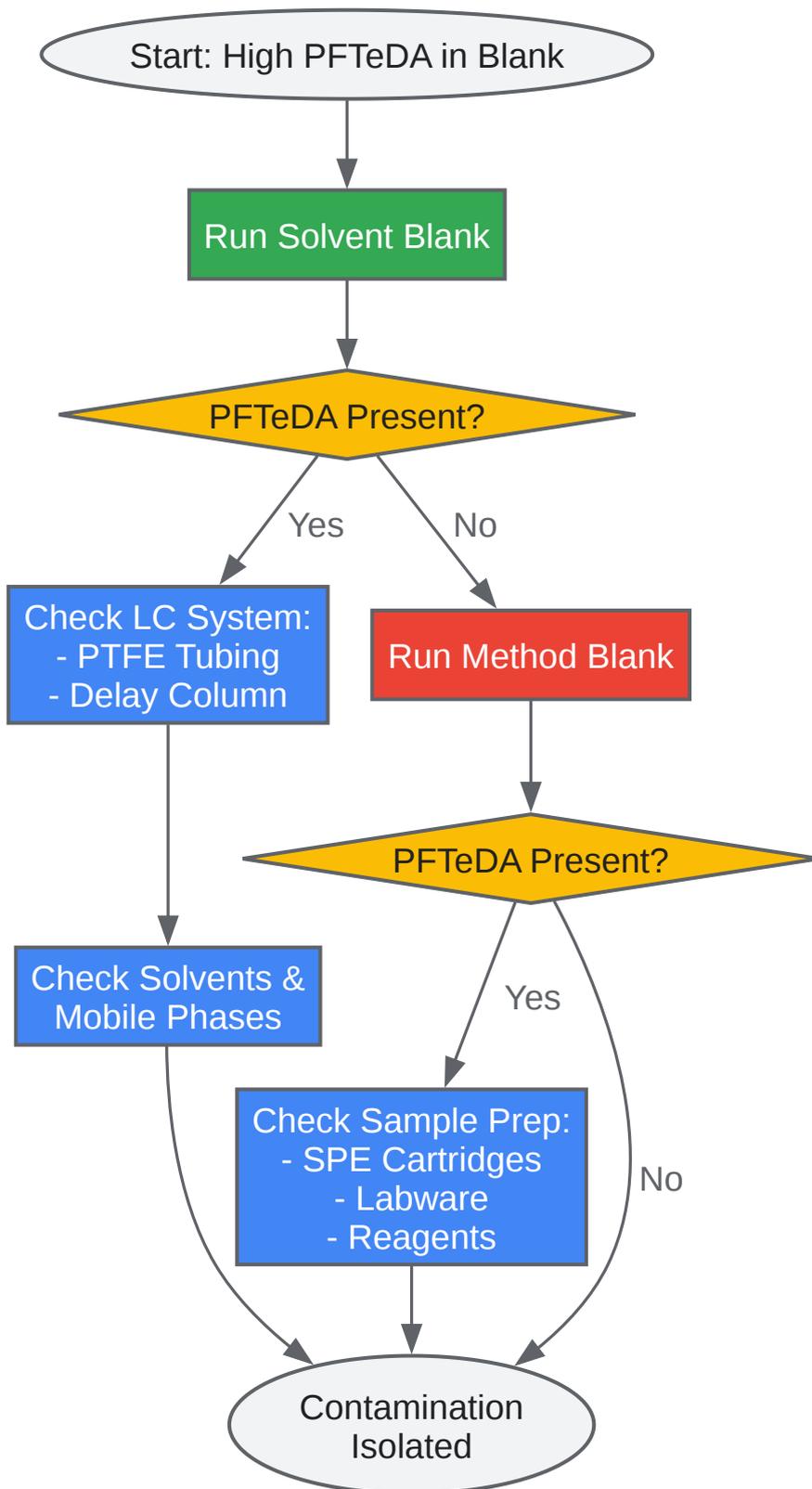
- **Solvents:** Use fresh, LC/MS-grade solvents from low-background suppliers. Run a solvent blank to check.
- **Glassware and Labware:** Use dedicated, pre-cleaned HDPE or polypropylene materials. Avoid any contact with PTFE.
- **Laboratory Environment:** Be aware of potential background from dust, tap water, or certain commercial products like some gloves [1].

## How can I verify that my contamination is from the instrument and not my samples?

- **Run a Method Blank:** Extract and analyze reagent water (LC/MS-grade) using the exact same procedure as your samples. If PFTeDA is detected in the blank, the contamination is from the laboratory process or instrumentation [1].
- **Run a Solvent Blank:** Directly inject the mobile phases used in your analysis. A peak for PFTeDA in the solvent blank points to contamination from the LC system or your solvents.

## Contamination Investigation Workflow

To visualize the systematic troubleshooting process, the following diagram outlines the key steps:



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*Investigation Path for High Blanks*

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## References

1. Best Practices for the Mitigation of Matrix-Induced Contamination [azom.com]

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